3-Pentadecacatechol diacetate
Description
3-Pentadecacatechol diacetate is a diacylated derivative of catechol, synthesized via acetylation of its hydroxyl groups. However, comprehensive comparative studies with similar diacetates remain scarce, highlighting a critical research gap .
Properties
CAS No. |
73881-19-3 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(2-acetyloxy-3-pentadecylphenyl) acetate |
InChI |
InChI=1S/C25H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-19-17-20-24(28-21(2)26)25(23)29-22(3)27/h17,19-20H,4-16,18H2,1-3H3 |
InChI Key |
WKMKNJONVCLNHA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
Other CAS No. |
73881-19-3 |
Synonyms |
3-n-pentadecylcatechol diacetate 3-pentadecacatechol diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxicity Profiles of Selected Diacetates
Chlorhexidine Diacetate and Antimicrobial Analogues
Chlorhexidine diacetate is a bisbiguanide antiseptic with broad-spectrum antimicrobial activity. Compared to GUMBOS compounds (e.g., chlorhexidine di-ampicillin), it exhibits higher cervical cell toxicity but lower therapeutic indices (up to 5× worse than GUMBOS) . 3-Pentadecacatechol diacetate, while structurally distinct, may share similar challenges in balancing efficacy and toxicity due to its phenolic backbone.
UV-Filtering Diacetates
Diacetates like diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) function as UVB filters (SPF 3.07) with favorable photostability .
Pharmacokinetic and Toxicity Profiles
- Toxicity: Chlorhexidine diacetate’s indifferent cervical toxicity contrasts with meroditerpenoids’ selective profiles, emphasizing the need for 3-pentadecacatechol diacetate’s detailed toxicological evaluation .
Q & A
Q. What safety protocols are critical when handling 3-pentadecacatechol diacetate in aerosol-generating procedures?
- Methodological Answer : Use fume hoods with ≥0.5 m/s face velocity and NIOSH-approved N95 respirators. Airborne concentrations are monitored via real-time aerosol detectors (e.g., TSI Aerotrak). Emergency eye wash stations and neutralizers (e.g., sodium bicarbonate for spills) must be accessible. Regular training on GHS hazard codes (e.g., H318 for eye damage) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
